bis(3-Pentyl) Phthalate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentan-3-yl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with pentan-3-ol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of dipentan-3-yl benzene-1,2-dicarboxylate may involve continuous esterification processes where phthalic anhydride is reacted with pentan-3-ol in the presence of a catalyst. The reaction is carried out in large reactors, and the product is continuously removed and purified to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Dipentan-3-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,2-dicarboxylic acid and pentan-3-ol.
Oxidation: The compound can be oxidized to form phthalic acid derivatives under strong oxidizing conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Benzene-1,2-dicarboxylic acid and pentan-3-ol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Scientific Research Applications
Dipentan-3-yl benzene-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.
Industry: Employed in the production of flexible PVC and other plastic materials.
Mechanism of Action
The mechanism of action of dipentan-3-yl benzene-1,2-dicarboxylate involves its interaction with biological molecules, particularly enzymes and receptors. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting the action of natural hormones. This disruption can lead to various biological effects, including reproductive toxicity and developmental abnormalities .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: A phthalate ester used as a plasticizer with similar chemical properties.
Diethyl phthalate: Another phthalate ester used in cosmetics and personal care products.
Diisononyl phthalate: A high molecular weight phthalate ester used in flexible PVC applications.
Uniqueness
Dipentan-3-yl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its use as a plasticizer in specialized applications highlights its importance in modifying the flexibility and durability of materials .
Properties
IUPAC Name |
dipentan-3-yl benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-5-13(6-2)21-17(19)15-11-9-10-12-16(15)18(20)22-14(7-3)8-4/h9-14H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPROBPRIENGOGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.